molecular formula C18H28O5 B14310407 6-Oxooctadeca-7,9-dienedioic acid CAS No. 114460-42-3

6-Oxooctadeca-7,9-dienedioic acid

Cat. No.: B14310407
CAS No.: 114460-42-3
M. Wt: 324.4 g/mol
InChI Key: OQIQBYKMKFARLM-UHFFFAOYSA-N
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Description

6-Oxooctadeca-7,9-dienedioic acid is a dicarboxylic acid with a unique structure characterized by the presence of two conjugated double bonds and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Oxooctadeca-7,9-dienedioic acid can be synthesized through various methods. One common approach involves the directed Heck-decarboxylate coupling reaction. This method utilizes dienedioic acid as a building block, which undergoes a palladium-catalyzed decarboxylative coupling reaction to form the desired product . The reaction conditions typically involve the use of palladium catalysts, such as XPhos-G2, and bases like cesium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the Heck-decarboxylate coupling reaction makes it suitable for industrial applications, allowing for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

6-Oxooctadeca-7,9-dienedioic acid undergoes various chemical reactions, including:

    Oxidation: The presence of double bonds and a keto group makes it susceptible to oxidation reactions.

    Reduction: The keto group can be reduced to form corresponding alcohols.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Ester or amide derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxooctadeca-7,9-dienedioic acid is unique due to its specific arrangement of double bonds and the presence of a keto group, which confer distinct chemical reactivity and biological activity. Its ability to undergo directed Heck-decarboxylate coupling reactions makes it a valuable building block in organic synthesis .

Properties

CAS No.

114460-42-3

Molecular Formula

C18H28O5

Molecular Weight

324.4 g/mol

IUPAC Name

6-oxooctadeca-7,9-dienedioic acid

InChI

InChI=1S/C18H28O5/c19-16(13-10-11-15-18(22)23)12-8-6-4-2-1-3-5-7-9-14-17(20)21/h4,6,8,12H,1-3,5,7,9-11,13-15H2,(H,20,21)(H,22,23)

InChI Key

OQIQBYKMKFARLM-UHFFFAOYSA-N

Canonical SMILES

C(CCCC=CC=CC(=O)CCCCC(=O)O)CCCC(=O)O

Origin of Product

United States

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